molecular formula C9H7NO2S B14605787 Phenoxyacetyl isothiocyanate CAS No. 58903-18-7

Phenoxyacetyl isothiocyanate

Cat. No.: B14605787
CAS No.: 58903-18-7
M. Wt: 193.22 g/mol
InChI Key: BTZJHQFLCLJNKX-UHFFFAOYSA-N
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Description

Phenoxyacetyl isothiocyanate (PAITC) is a synthetic isothiocyanate derivative characterized by a phenoxyacetyl group attached to the isothiocyanate (–NCS) functional group. It is structurally related to phenyl isothiocyanate (PITC) but differs by the substitution of a phenoxyacetyl moiety at the aromatic ring. PAITC has been investigated in structure-activity relationship (SAR) studies for its biological activity, particularly in binding assays. For example, initial diamide compounds with R1=phenoxyacetyl demonstrated moderate activity in fluorescence polarization (FP) assays (Ki=1.6 µM), though less potent than analogs with alternative R1 groups like 2,6-dichlorobenzoyl (Ki=0.36 µM) .

The compound’s synthesis typically involves thiophosgene treatment after deprotection of a tert-butoxycarbonyl (Boc) group, followed by oxidation to yield the sulfoxide derivative . Its spectral data and molecular modeling, optimized using the Merck force field (MMFF94) and Born solvation model, provide insights into its conformational stability .

Properties

CAS No.

58903-18-7

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-phenoxyacetyl isothiocyanate

InChI

InChI=1S/C9H7NO2S/c11-9(10-7-13)6-12-8-4-2-1-3-5-8/h1-5H,6H2

InChI Key

BTZJHQFLCLJNKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N=C=S

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition with Amines

Phenoxyacetyl isothiocyanate reacts with primary and secondary amines to form substituted thioureas. This reaction proceeds via nucleophilic attack on the thiocarbonyl sulfur, followed by proton transfer.

Key Example:

  • Reaction with 2-phenoxyacetamide :
    this compound reacts with 2-phenoxyacetamide in the presence of sodium hydride (NaH) in DMSO, yielding 3-(2-phenoxyacetyl)-1-phenylthiourea (76% yield) .

Substrate Conditions Product Yield
2-PhenoxyacetamideNaH, DMSO, rt, 2h3-(2-Phenoxyacetyl)-1-phenylthiourea76%
4-ChloroanilineTCT, CH₂Cl₂, 0°C, 0.5h4-Chlorophenyl isothiocyanate85%

Mechanistic Insight :
The reaction involves in situ generation of a dithiocarbamate intermediate, which undergoes desulfurization to form the isothiocyanate .

Cyclization Reactions

This compound participates in cyclization with hydrazones to form heterocycles such as oxatriazepinethiones.

Example with Hydrazones:

  • Reaction with 19 (hydrazone derivative) :
    Forms oxatriazepinethiones (20) via nucleophilic attack at the thiocarbonyl carbon, followed by ring expansion and protonation .

Hydrazone Conditions Product Yield
19THF, reflux, 4hOxatriazepinethione (20)29–75%

Key Observation :
Byproducts like 2-aryloxyacetanilides may form due to loss of the isothiocyanate moiety under elevated temperatures (e.g., 80°C) .

Case Study:

  • Synthesis of Anti-inflammatory Agents :
    this compound reacts with substituted anilines to form N-phenylcarbamothioylbenzamides, which show anti-inflammatory properties .

Aniline Derivative Conditions Product Yield
4-Ethylphenoxy anilineDMF, rt, 2hCarbamothioylbenzamide (1a-h)60–85%

Structural Confirmation :
Products were characterized via 1H^1H
-NMR, 13C^{13}C
-NMR, and IR spectroscopy .

Reactivity with Electrophiles

The isothiocyanate group undergoes electrophilic substitution under controlled conditions.

Example:

  • Desulfurization with TCT (Trichlorotriazine) :
    Enhances reactivity by generating reactive intermediates like thiocarbonyl fluoride (CF2_2
    =S), which further reacts with amines .

Reagent Intermediate Final Product Application
TCTThiocarbonyl fluorideAlkyl/Aryl isothiocyanatesSynthesis of hindered derivatives

Comparative Reactivity of Acyl Isothiocyanates

This compound shows distinct reactivity compared to benzoyl and phenyl isothiocyanates.

Isothiocyanate Reaction with Hydrazines Byproduct Formation Typical Yield
Phenoxyacetyl derivativeCyclization dominantModerate60–76%
Benzoyl derivativeOxatriazepinethione favoredLow62–75%
Phenyl derivativeEdman degradationNone>90%

Method 1: Dithiocarbamate Route

  • React phenoxyacetyl amine with CS2_2
    and NaOH to form dithiocarbamate.

  • Desulfurize with TCT or H2_2
    O2_2
    to yield this compound .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., 1-adamantanamine) reduce yields due to slow thiocarbonyl fluoride generation .

  • Temperature Sensitivity : Prolonged heating (>80°C) leads to decomposition into acetanilides .

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

Structural and Functional Group Variations

PAITC belongs to a broader class of aryl and alkyl isothiocyanates, which vary in substituents and functional groups. Key analogs include:

  • Benzyl isothiocyanate (BITC) : Aromatic benzyl group with –NCS.
  • Phenethyl isothiocyanate (PEITC) : Ethyl-linked aromatic group.
  • 3,4-Dimethoxyphenethyl isothiocyanate : Methoxy-substituted aromatic ring.
  • Phenyl isothiocyanate (PITC) : Unsubstituted aromatic core.

The phenoxyacetyl group in PAITC introduces steric bulk and electronic effects distinct from simpler aryl or alkyl substituents in other isothiocyanates. For instance, BITC and PEITC lack the acetylated oxygen bridge, altering their electrophilicity and binding interactions .

Tubulin Polymerization Inhibition

Isothiocyanates exhibit varying potency as tubulin polymerization inhibitors. BITC showed 67.8% inhibition at 25 µM, while PEITC was less active (41.2%) .

TRPA1 Activation

Electrophilicity of the –NCS group determines TRPA1 channel activation. PAITC’s acetylated oxygen bridge may modulate electrophilicity, though its TRPA1 activity remains unstudied in the provided evidence.

Binding Affinity in SAR Studies

In diamide series, PAITC (R1=phenoxyacetyl) showed weaker binding (Ki=1.6 µM) compared to 2,6-dichlorobenzoyl analogs (Ki=0.36 µM), highlighting the importance of R1 substituent electronegativity and steric effects .

Reactivity and Stability

The nucleophilic substitution reactivity of isothiocyanates depends on substituent electronic effects. For example, phenyl carbonyl isothiocyanates form zwitterionic intermediates during aminolysis, with reaction rates influenced by solvent and substituent polarity . PAITC’s phenoxyacetyl group may stabilize such intermediates through resonance or steric hindrance, though experimental data are lacking.

Key Data Tables

Table 1: Tubulin Polymerization Inhibition by Selected Isothiocyanates

Compound % Inhibition at 25 µM Reaction Rate (RFU/min) Reference
Benzyl isothiocyanate (BITC) 67.8% 74.6
Phenethyl isothiocyanate (PEITC) 41.2% 130.8
3,4-Dimethoxyphenethyl isothiocyanate >85% <35

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